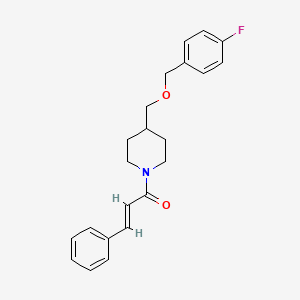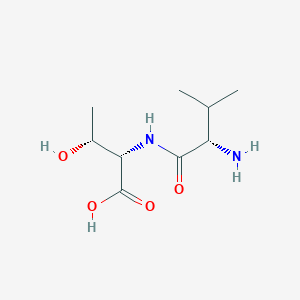
缬氨酰-苏氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Val-Thr” is a dipeptide composed of the amino acids valine and threonine . It is used for research and development purposes .
Synthesis Analysis
Val-Thr and other dipeptides based on valine and threonine have been synthesized using a trifluoroacetyl protecting group . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization in the course of introduction and removal of trifluoroacetyl protection .
Molecular Structure Analysis
The molecular formula of Val-Thr is C9H18N2O4 . It has a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Val-Thr has an average mass of 218.250 Da and a mono-isotopic mass of 218.126663 Da . More detailed physical and chemical properties such as solubility, melting point, and pKa values were not found in the search results.
科学研究应用
1. 双筛分鉴定的结构基础
缬氨酸-tRNA合成酶 (ValRS) 表现出一种独特的机制,称为“双筛分”,以将 L-缬氨酸与类似的氨基酸(如 L-异亮氨酸和 L-苏氨酸)区分开来。结构研究表明,ValRS 中有特定的口袋可容纳 Val 和 Thr,但排除了 Ile。这种机制对于准确的蛋白质合成至关重要,并且有助于理解 tRNA 合成酶对氨基酸的选择 (Fukai 等人,2000 年)。
2. 在侧链构象中的作用
一项研究专注于硬球模型,以预测氨基酸(包括 Val 和 Thr)的侧链构象。蛋白质中这些氨基酸独特的二面角分布是使用空间相互作用来解释的,这有助于蛋白质工程和设计的进步 (Zhou 等人,2012 年)。
3. 在高血压小鼠中的降压作用
研究了二肽 Val-Tyr 在高血压小鼠中的降压作用。这项研究表明含 Val 的二肽在调节血压方面具有潜力,尤其是在人类肾素-血管紧张素系统的情况下 (Matsui 等人,2003 年)。
4. 氨基酸中同位素丰度评估
开发了一种评估 Val 和 Thr 中 13C 同位素丰度的方法,这对于研究蛋白质代谢至关重要。这项研究增强了我们对生物系统中氨基酸利用的理解 (Godin 等人,2007 年)。
5. 二氢硫辛酸脱氢酶中突变的研究
通过用 Val 替代 Thr,探索了 Thr 在二氢硫辛酸脱氢酶中的作用。这项研究提供了氨基酸取代如何影响酶活性的见解,这与理解酶机制和与酶功能障碍相关的疾病有关 (Kim,2002 年)。
6. 对蛋白质稳定性的影响
对蛋白质中 Thr 到 Val 突变的研究揭示了氢键对蛋白质稳定性的重要性。这项研究有助于我们理解蛋白质折叠和稳定性,并对蛋白质设计产生影响 (Takano 等人,2003 年)。
安全和危害
Val-Thr is intended for research and development use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
作用机制
Target of Action
Valine-Threonine (Val-Thr) is a dipeptide composed of the amino acids valine and threonineIt’s known that amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, energy homeostasis, and immune response .
Mode of Action
For instance, they can be incorporated into proteins during protein synthesis, serve as precursors for other bioactive molecules, or participate in signaling pathways .
Biochemical Pathways
Val-Thr, as a dipeptide of valine and threonine, may be involved in several biochemical pathways. Valine is one of the branched-chain amino acids (BCAAs), which play critical roles in regulating energy homeostasis and nutrition metabolism . Threonine, on the other hand, is an essential amino acid involved in protein synthesis and other metabolic processes .
Pharmacokinetics
In general, amino acids and peptides like val-thr are known to have good gastrointestinal absorption and oral bioavailability .
Result of Action
As components of proteins, valine and threonine can influence the structure and function of proteins, which in turn can affect various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Val-Thr. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of amino acids and peptides . .
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKWABULJAONN-VQVTYTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?
A1: Yes, the inclusion or exclusion of the Val-Thr dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.
Q2: Does the Val-Thr sequence play a role in the biological activity of lactoferrin-derived peptides?
A2: Research suggests that the presence of Val-Thr within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the Val-Thr sequence in the context of immune modulation.
Q3: Are there instances where the Val-Thr dipeptide contributes to a protein's susceptibility to enzymatic cleavage?
A3: Research suggests a possible link between the presence of Val-Thr and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the Val-Thr dipeptide might influence the cleavage site of chymotrypsin during the isolation process.
Q4: Is there evidence suggesting the Val-Thr dipeptide can influence the conformation of larger peptides?
A4: While Val-Thr itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate Val-Thr, provide insights into conformational preferences. Research indicates that the presence of Val-Thr within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests Val-Thr could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.
Q5: Has the Val-Thr dipeptide been explored as a template for developing enzyme inhibitors?
A5: Yes, researchers have investigated the Val-Thr dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing Val-Thr with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like Val-Thr as a foundation for designing novel enzyme inhibitors.
Q6: What is the significance of the Val-Thr dipeptide in the context of peptide self-assembly?
A6: Research suggests that the presence of Val-Thr within peptides can influence their self-assembly properties. Studies using synthetic peptides, Val-Thr-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of Val-Thr contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)


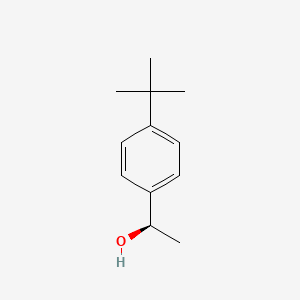

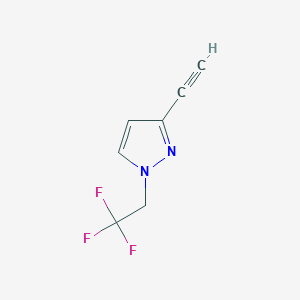
![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)
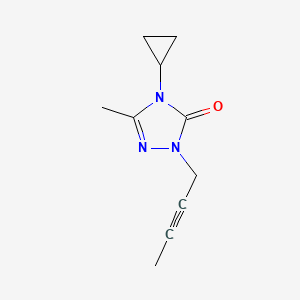
![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)
